molecular formula C14H22N2O2 B14580018 6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene CAS No. 61418-81-3

6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene

Cat. No.: B14580018
CAS No.: 61418-81-3
M. Wt: 250.34 g/mol
InChI Key: LZQMWZBLLOALJU-UHFFFAOYSA-N
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Description

6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of two oxygen atoms and two nitrogen atoms within its bicyclic framework, making it a versatile ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine-based macrocyclic ligand with various reagents to form the desired bicyclic structure . The reaction conditions often include the use of solvents like acetonitrile and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize by-products and maximize yield, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound .

Scientific Research Applications

6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene exerts its effects involves its ability to coordinate with metal ions. The nitrogen and oxygen atoms in the compound’s structure act as donor sites, forming stable complexes with metal ions. These complexes can then participate in various chemical reactions, influencing the reactivity and properties of the metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene is unique due to its specific arrangement of nitrogen and oxygen atoms within the bicyclic framework. This unique structure allows it to form highly stable complexes with metal ions, making it particularly valuable in coordination chemistry and various research applications .

Properties

CAS No.

61418-81-3

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

6,9-dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene

InChI

InChI=1S/C14H22N2O2/c1-2-13-10-14(3-1)12-16-5-7-18-9-8-17-6-4-15-11-13/h1-3,10,15-16H,4-9,11-12H2

InChI Key

LZQMWZBLLOALJU-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCNCC2=CC=CC(=C2)CN1

Origin of Product

United States

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